CPI-637 -

CPI-637

Catalog Number: EVT-265136
CAS Number:
Molecular Formula: C22H22N6O
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CPI-637, also known as (R)-4-methyl-6-(1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-indazol-5-yl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one, is a small molecule inhibitor primarily investigated for its anticancer properties. It acts by disrupting the function of CBP and EP300, two closely related transcriptional coactivator proteins containing bromodomains. These bromodomains recognize and bind to acetylated lysine residues on histones, facilitating gene transcription. CPI-637 competitively binds to these bromodomains, inhibiting their interaction with acetylated histones and ultimately modulating the expression of genes involved in cancer cell growth and survival [, ].

Molecular Structure Analysis

CPI-637 possesses a benzodiazepinone core structure substituted with an indazole moiety. The specific arrangement of these chemical groups contributes to its high affinity and selectivity for CBP/EP300 bromodomains. The crystal structure of CPI-637 in complex with the CBP bromodomain has been solved (PDB ID: 5FTO) []. This structure reveals the specific interactions between CPI-637 and the amino acid residues within the bromodomain binding pocket, providing valuable insights for structure-based drug design efforts targeting these proteins.

Mechanism of Action

CPI-637 functions by competitively binding to the bromodomains of CBP and EP300 []. This binding prevents the recognition and interaction of these proteins with acetylated lysine residues on histones, primarily at enhancer regions. By disrupting this interaction, CPI-637 disrupts the formation of transcriptional complexes and downregulates the expression of genes regulated by CBP/EP300. The specific genes affected by CPI-637 treatment vary depending on the cellular context and the disease model studied.

Applications
  • Triple-Negative Breast Cancer (TNBC): Research suggests CPI-637 synergizes with BET bromodomain inhibitors, such as JQ1, to inhibit the growth of TNBC cells []. This synergistic effect is attributed to the targeting of multiple components of the transcriptional machinery.
  • Prostate Cancer: Studies indicate CPI-637 shows efficacy against prostate cancer cells harboring specific mutations, particularly in the SPOP gene []. In these cells, CBP/EP300 are upregulated, making them sensitive to CPI-637 treatment.
  • HIV Latency Reversal: CPI-637 demonstrates the ability to reactivate latent HIV-1 in vitro []. This effect is attributed to its dual targeting of BRD4 and TIP60, proteins involved in regulating HIV-1 gene expression.
  • Undifferentiated Pleomorphic Sarcoma (UPS): Research indicates CPI-637 exhibits antitumor activity against UPS cells, particularly those with high MYC expression [].

JQ1

    Compound Description: JQ1 is a potent and selective small-molecule inhibitor of BET bromodomain proteins, including BRD4. It competitively binds to the acetyl-lysine binding pocket of BET bromodomains, disrupting their interaction with acetylated histones and inhibiting their transcriptional activity. []

NEO2734

    Compound Description: NEO2734 is a novel dual inhibitor that simultaneously targets both BET and CBP/P300 bromodomains. []

    Relevance: NEO2734 represents a structurally distinct compound from CPI-637 that incorporates dual inhibitory activity against both BET and CBP/P300 bromodomains. This dual targeting strategy proves particularly effective in SPOP-mutated prostate cancer, where NEO2734 demonstrates higher efficacy than either JQ1 (BET inhibitor) or CPI-637 alone. [, ]

    Compound Description: CPI-637 is a potent and selective small-molecule inhibitor of the CBP/EP300 bromodomains. It binds to the acetyl-lysine binding pocket of these bromodomains, disrupting their interaction with acetylated histones and other transcriptional regulators. CPI-637 has been shown to inhibit the expression of several oncogenes, including MYC. [, ]

GSK2801

    Compound Description: GSK2801 is a small-molecule inhibitor that specifically targets the bromodomain of BAZ2A/B proteins. []

    Relevance: While not structurally similar to CPI-637, GSK2801 targets a different class of bromodomain-containing proteins, BAZ2A/B. Notably, GSK2801 synergizes significantly with JQ1, another BET bromodomain inhibitor, in suppressing tumor cell growth in triple-negative breast cancer. This suggests a potential interplay between BET bromodomain proteins and BAZ2A/B in regulating gene transcription and tumor growth. []

Y08197

    Compound Description: Y08197 is a novel selective inhibitor of CBP, exhibiting promising therapeutic outcomes in prostate carcinogenesis compared to non-selective analogues like CPI-637. []

NEO1132

    Compound Description: NEO1132 is another dual inhibitor of both BET and CBP/P300 proteins, demonstrating anti-tumor activity in undifferentiated pleomorphic sarcomas (UPS). [, ]

iBET155 (GSK525762)

    Compound Description: iBET155 (GSK525762) is a potent and selective BET bromodomain inhibitor that exhibits anti-cancer activity in various preclinical models. []

    Relevance: Although structurally distinct from CPI-637, iBET155 targets BET bromodomains, similar to JQ1. Both iBET155 and JQ1 have shown activity in NUT midline carcinoma (NMC), highlighting the importance of BET proteins in this cancer type. []

4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one

    Compound Description: This compound is a fragment hit identified through fragment-based screening for CBP/EP300 bromodomain inhibitors. []

    Relevance: This fragment hit represents a starting point for developing more potent and selective CBP/EP300 bromodomain inhibitors like CPI-637. Structural modifications based on this fragment led to the identification of CPI-637. []

Properties

Product Name

CPI-637

IUPAC Name

(4R)-4-methyl-6-[1-methyl-3-(1-methylpyrazol-4-yl)indazol-5-yl]-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one

Molecular Formula

C22H22N6O

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29)/t13-/m1/s1

InChI Key

BFTKDWYIRJGJCA-CYBMUJFWSA-N

SMILES

CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

CPI-637; CPI 637; CPI637.

Canonical SMILES

CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C

Isomeric SMILES

C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.